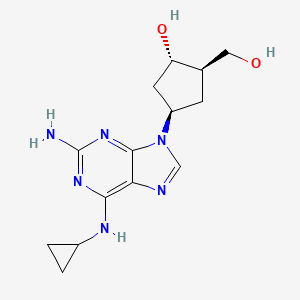
2-Hydroxyabacavir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyabacavir is a derivative of abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. Abacavir is known for its efficacy in combination antiretroviral therapy (ART) regimens. The addition of a hydroxyl group to abacavir results in this compound, which retains the core structure of abacavir but with potentially altered pharmacokinetic and pharmacodynamic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyabacavir typically involves the hydroxylation of abacavir. One common method is the use of a suitable oxidizing agent to introduce the hydroxyl group at the desired position. The reaction conditions often include controlled temperature and pH to ensure selective hydroxylation without affecting other functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions: 2-Hydroxyabacavir undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, regenerating abacavir.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of abacavir.
Substitution: Formation of various substituted derivatives depending on the reagent used
科学的研究の応用
2-Hydroxyabacavir has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on nucleoside analogs.
Biology: Investigated for its potential effects on viral replication and resistance mechanisms in HIV.
Medicine: Explored for its pharmacokinetic properties and potential as an alternative or adjunct to abacavir in ART.
Industry: Utilized in the development of new antiretroviral drugs and formulations
作用機序
2-Hydroxyabacavir, like abacavir, is a nucleoside analog that inhibits the reverse transcriptase enzyme of HIV. It is converted intracellularly to its active form, which competes with natural nucleotides, leading to chain termination during viral DNA synthesis. This prevents the replication of the virus and reduces viral load in patients .
類似化合物との比較
Abacavir: The parent compound, used widely in ART.
Carbovir: Another nucleoside analog with similar antiviral activity.
Stavudine: A thymidine analog used in HIV treatment.
2’,3’-Dideoxyadenosine: An adenosine analog with antiviral properties.
Uniqueness: 2-Hydroxyabacavir is unique due to the presence of the hydroxyl group, which may alter its pharmacokinetic and pharmacodynamic profile compared to abacavir. This modification can potentially enhance its efficacy or reduce side effects, making it a valuable compound for further research and development .
特性
CAS番号 |
153064-93-8 |
|---|---|
分子式 |
C14H20N6O2 |
分子量 |
304.35 g/mol |
IUPAC名 |
(1S,2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H20N6O2/c15-14-18-12(17-8-1-2-8)11-13(19-14)20(6-16-11)9-3-7(5-21)10(22)4-9/h6-10,21-22H,1-5H2,(H3,15,17,18,19)/t7-,9-,10+/m1/s1 |
InChIキー |
YXNXDKZSYVDBET-QNSHHTMESA-N |
異性体SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H]([C@H](C4)O)CO |
正規SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C(C4)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


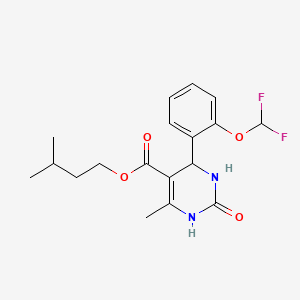
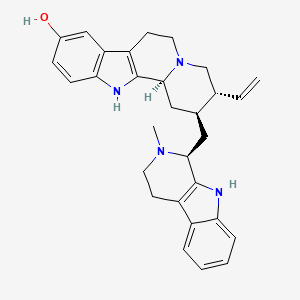
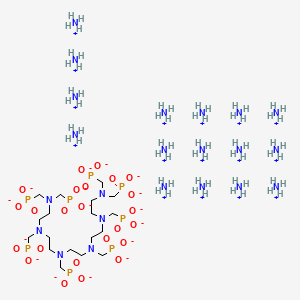
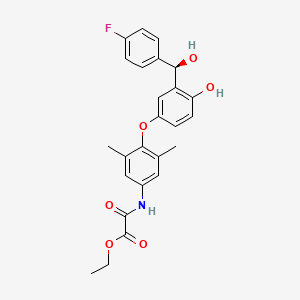
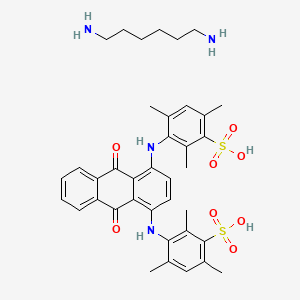
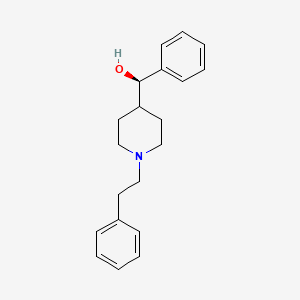
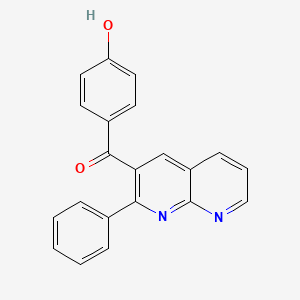
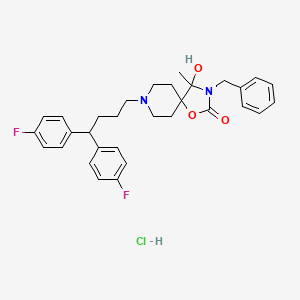
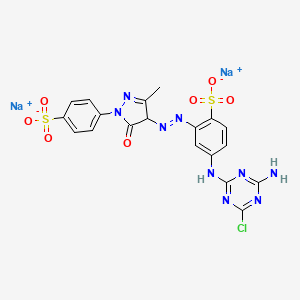
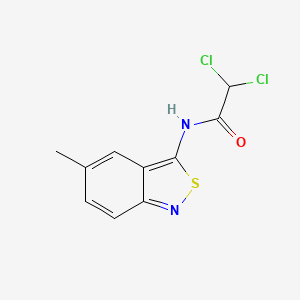
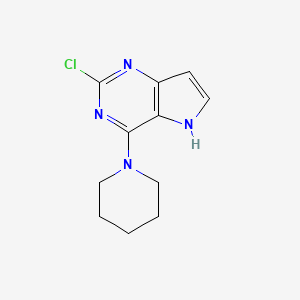
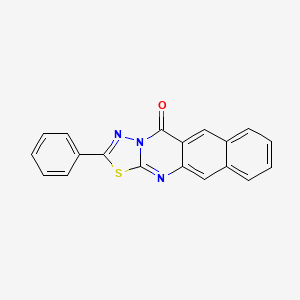
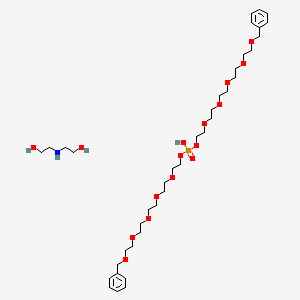
![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)
